molecular formula C16H20BrN5O B10984082 N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10984082
M. Wt: 378.27 g/mol
InChI Key: ZZFANJXUJFFMQG-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a bromophenyl group, a tetrazole ring, and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps One common approach is to start with the bromination of aniline to obtain 3-bromoaniline This intermediate is then subjected to acylation to form N-(3-bromophenyl)acetamideFinally, the cyclohexyl group is introduced via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a ligand for targeting specific receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can inhibit or activate the target, leading to various biological effects. The bromophenyl group may also contribute to the compound’s activity by facilitating interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its combination of a bromophenyl group, a tetrazole ring, and a cyclohexylacetamide moiety. This combination allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H20BrN5O

Molecular Weight

378.27 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H20BrN5O/c17-13-5-4-6-14(9-13)19-15(23)10-16(7-2-1-3-8-16)11-22-12-18-20-21-22/h4-6,9,12H,1-3,7-8,10-11H2,(H,19,23)

InChI Key

ZZFANJXUJFFMQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CC(=CC=C2)Br)CN3C=NN=N3

Origin of Product

United States

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